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Compound of Interest

3-acetyl-3-methyldihydrofuran-
2(3H)-one

Cat. No.: B072876

Compound Name:

o-Acetyl-a-methyl-y-butyrolactone: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a-Acetyl-a-methyl-y-butyrolactone,
a key intermediate in pharmaceutical synthesis. The document details its chemical and physical
properties, outlines a plausible synthetic pathway derived from established chemical
transformations, and presents available spectroscopic data for its characterization. A significant
focus is placed on its role as a precursor in the synthesis of the calcium channel blocker
nifedipine, with a detailed exploration of the associated mechanism of action and signaling
pathway. While the specific historical discovery of this compound remains elusive in readily
available literature, this guide consolidates current scientific and technical information to
support research and development activities.

Introduction

a-Acetyl-a-methyl-y-butyrolactone, with the systematic IUPAC name 3-acetyl-3-
methyldihydrofuran-2(3H)-one, is a five-membered lactone ring substituted at the alpha
position with both an acetyl and a methyl group. This structural feature makes it a valuable
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building block in organic synthesis. Its primary significance in the pharmaceutical industry lies
in its role as an intermediate in the production of 1,4-dihydropyridine drugs, most notably
nifedipine, a widely used medication for the management of angina and hypertension.[1] This
guide aims to provide an in-depth technical resource on the synthesis, characterization, and
biological relevance of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of a-Acetyl-a-methyl-y-butyrolactone is
presented in Table 1. This data is essential for its handling, characterization, and use in
synthetic applications.

Property Value Reference(s)
Molecular Formula C7H1003 [2]

Molecular Weight 142.15 g/mol [2]

CAS Number 1123-19-9 [2][3]
Appearance Colorless to yellowish liquid

Density 1.155 g/mL at 25 °C [4]

Boiling Point 95 °C at 5 torr (6.67 mbar) [4]

Flash Point 111 °C [4]

Refractive Index (n2°/D) 1.456

3-acetyl-3-methyldihydrofuran-
IUPAC Name [3]
2(3H)-one

Synthesis of a-Acetyl-a-methyl-y-butyrolactone

While a specific, detailed experimental protocol for the synthesis of a-Acetyl-a-methyl-y-
butyrolactone is not readily available in a single publication, a plausible and efficient two-step
synthetic route can be constructed from established methods for the acylation and subsequent
alkylation of y-butyrolactone. This process involves the initial synthesis of a-acetyl-y-
butyrolactone, followed by methylation at the alpha position.
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General Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from y-
butyrolactone. The first step is an acylation to introduce the acetyl group, and the second step
is a methylation of the resulting intermediate.

General Synthetic Workflow for a-Acetyl-a-methyl-y-butyrolactone

Acylation (ﬁ Methylation
y-Butyrolactone (e.9., Ethyl Acetate, Strong Base) | a-Acetyl-y-butyrolactone (e.9., Methy! lodide, Base) P-| a-Acetyl-a-methyl-y-butyrolactone

Click to download full resolution via product page

Caption: General two-step synthesis of a-Acetyl-a-methyl-y-butyrolactone.

Experimental Protocols

The following protocols are derived from published methods for the individual reaction types
and represent a likely pathway for the synthesis of a-Acetyl-a-methyl-y-butyrolactone.

Step 1: Synthesis of a-Acetyl-y-butyrolactone

This procedure is based on the Claisen condensation of y-butyrolactone with an acetate ester
in the presence of a strong base.[5]

o Materials:

o y-Butyrolactone

o

Methyl acetate (or Ethyl acetate)

o

Sodium methoxide (or Sodium ethoxide)

[¢]

Toluene (or another suitable inert solvent)

[¢]

Hydrochloric acid (for neutralization)

o

Dichloromethane (or other suitable extraction solvent)
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o Anhydrous magnesium sulfate (or sodium sulfate)

e Procedure:

[e]

To a stirred solution of sodium methoxide in toluene at a controlled temperature (e.g., 45-
50 °C), a mixture of y-butyrolactone and methyl acetate is added dropwise.

o The reaction mixture is stirred at this temperature for several hours to ensure complete
reaction. The progress of the reaction can be monitored by techniques such as TLC or
GC.

o Upon completion, the reaction mixture is cooled in an ice bath and neutralized by the slow
addition of hydrochloric acid to a pH of approximately 6-7.

o The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, and the solvent is removed under reduced pressure to yield crude a-acetyl-y-
butyrolactone.

o The crude product can be purified by vacuum distillation.
Step 2: Methylation of a-Acetyl-y-butyrolactone
This protocol is based on the a-alkylation of a lactone enolate.[6]
o Materials:

o a-Acetyl-y-butyrolactone (from Step 1)

[e]

Lithium diisopropylamide (LDA) or another suitable strong, non-nucleophilic base

o

Anhydrous tetrahydrofuran (THF)

[¢]

Methyl iodide

[e]

Saturated aqueous ammonium chloride solution

[e]

Ethyl acetate (for extraction)
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o Anhydrous magnesium sulfate

e Procedure:

o A solution of a-acetyl-y-butyrolactone in anhydrous THF is added dropwise to a solution of
LDA in THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

o The mixture is stirred at this temperature for a period to allow for the formation of the
enolate.

o Methyl iodide is then added to the reaction mixture, and the solution is allowed to slowly
warm to room temperature and stirred for several hours.

o The reaction is quenched by the addition of a saturated aqueous ammonium chloride
solution.

o The product is extracted with ethyl acetate, and the combined organic layers are washed
with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced
pressure.

o The resulting crude a-Acetyl-a-methyl-y-butyrolactone can be purified by vacuum
distillation or column chromatography.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of a-Acetyl-a-methyl-y-
butyrolactone.

Infrared (IR) Spectroscopy

The IR spectrum of a-Acetyl-a-methyl-y-butyrolactone is available from the NIST Chemistry
WebBook.[3] Key characteristic peaks are expected for the carbonyl groups of the lactone and
the acetyl moiety, as well as C-H stretching and bending vibrations.
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Wavenumber (cm~?) Intensity Assignment

~1770 Strong C=0 stretch (lactone)

~1715 Strong C=0 stretch (acetyl ketone)
~2980-2880 Medium C-H stretch (aliphatic)

~1460, ~1360 Medium C-H bend (methyl, methylene)

Mass Spectrometry (MS)

The mass spectrum (electron ionization) is also available from the NIST Chemistry WebBook.

[3] The molecular ion peak and characteristic fragmentation patterns can be used for

identification.
m/z Relative Intensity Possible Fragment
142 Low [M]*+
99 Moderate [M - COCHs]*
43 High [CHsCOQO]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the time of this writing, experimental *H and 3C NMR spectra for a-Acetyl-a-methyl-y-
butyrolactone are not readily available in the public domain. However, based on the structure,

the following characteristic signals would be expected:

e H NMR:

o Asinglet for the methyl protons of the acetyl group.

o Asinglet for the a-methyl protons.

o Two multiplets for the diastereotopic methylene protons of the lactone ring.

o BC NMR:
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o Two signals for the carbonyl carbons (lactone and acetyl).
o A signal for the quaternary a-carbon.

o Signals for the two methyl carbons.

o Signals for the two methylene carbons of the lactone ring.

For reference, the tH NMR spectrum of the precursor, a-acetyl-y-butyrolactone, shows
characteristic signals for the acetyl protons and the protons of the lactone ring.[7]

Biological Significance and Signaling Pathways

The primary documented biological significance of a-Acetyl-a-methyl-y-butyrolactone is its use
as a key intermediate in the synthesis of nifedipine.[8] Nifedipine is a potent vasodilator that
functions by blocking L-type calcium channels.[1][9]

Mechanism of Action of Nifedipine

Nifedipine is a dihydropyridine calcium channel blocker.[10] It exerts its therapeutic effects by
inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels
in vascular smooth muscle and cardiac muscle.[1][9] This leads to:

o Vasodilation: Relaxation of arterial smooth muscle, leading to a decrease in peripheral
vascular resistance and a reduction in blood pressure.[9]

o Coronary Artery Dilation: Increased blood flow to the heart muscle, which helps to alleviate
angina.[1]

» Reduced Cardiac Afterload: By lowering blood pressure, the heart works against less
resistance, reducing its workload.[9]

L-Type Calcium Channel Signaling Pathway

The following diagram illustrates the mechanism of action of nifedipine on L-type calcium
channels.
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Mechanism of Nifedipine Action on L-Type Calcium Channels
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Caption: Nifedipine blocks L-type calcium channels, inhibiting calcium influx and causing
vasodilation.
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It is important to note that while a-Acetyl-a-methyl-y-butyrolactone is a crucial precursor to
nifedipine, there is no readily available evidence to suggest that it possesses significant direct
calcium channel blocking activity itself. Its role appears to be primarily as a structural
component in the synthesis of the final active pharmaceutical ingredient.

Conclusion

a-Acetyl-a-methyl-y-butyrolactone is a valuable chemical intermediate with a significant, albeit
indirect, role in medicine as a precursor to the calcium channel blocker nifedipine. This guide
has provided a consolidated overview of its physicochemical properties, a plausible synthetic
route, and available spectroscopic data. The elucidation of its connection to the mechanism of
action of nifedipine provides a clear context for its importance in drug development. Further
research to uncover the historical details of its discovery and to obtain a complete set of
experimental spectroscopic data would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [discovery and history of a-Acetyl-a-methyl-y-
butyrolactone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072876#discovery-and-history-of-acetyl-methyl-
butyrolactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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